molecular formula C13H12ClNO2 B3038816 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 907212-25-3

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Cat. No.: B3038816
CAS No.: 907212-25-3
M. Wt: 249.69 g/mol
InChI Key: HTAPTXJINBWABY-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a tetrahydrocarbazole derivative featuring a chlorine substituent at position 6 and a carboxylic acid group at position 3. This compound belongs to the carbazole family, known for diverse pharmacological activities, including hypoglycemic and kinase-modulating properties . Its structure combines a partially hydrogenated carbazole core with functional groups that enhance bioactivity and selectivity. The molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 253.69 g/mol (calculated). The chlorine atom and carboxylic acid group are critical for its interactions with biological targets, such as AMP-activated protein kinase (AMPK), which regulates metabolic homeostasis .

Properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPTXJINBWABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the reaction of carbazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position . The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of tetrahydrocarbazoles is highly dependent on substituent positions and types. Key analogues include:

6-(Benzyloxy)-9-(Chlorobenzoyl)-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid
  • Substituents : Benzyloxy at position 6, chlorobenzoyl at position 9, carboxylic acid at position 3.
  • Activity: Demonstrated 1.2-fold higher hypoglycemic activity than metformin in HepG2 cell assays.
  • Mechanism : Activates the AMPK-mTOR pathway, enhancing glucose uptake and lipid metabolism .
EX527 (Selisistat)
  • Substituents : Chlorine at position 6, carboxamide at position 1 (IUPAC: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide).
  • Molecular Formula : C₁₃H₁₃ClN₂O.
  • Activity : Potent SIRT1 inhibitor (IC₅₀ = 0.098 μM), used in neurodegenerative disease research. Unlike the carboxylic acid derivative, EX527 targets sirtuin deacetylases, influencing epigenetic regulation .
6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid
  • Substituents : Fluorine at position 6, carboxylic acid at position 3.
  • Molecular Formula: C₁₃H₁₂FNO₂.
6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole (Compound 3b)
  • Substituents : Chlorine at position 6; lacks the carboxylic acid group.
  • Molecular Formula : C₁₂H₁₂ClN.

Pharmacological and Mechanistic Differences

Compound Key Target/Pathway Efficacy/IC₅₀ Therapeutic Application
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid AMPK-mTOR Comparable to pioglitazone Type 2 diabetes
6-(Benzyloxy)-9-(chlorobenzoyl)-...-3-carboxylic acid AMPK 1.2× metformin (in vitro) Hypoglycemic agent development
EX527 (Selisistat) SIRT1 IC₅₀ = 0.098 μM Neurodegenerative diseases
6-Fluoro-...-3-carboxylic acid Not reported N/A Structural optimization
  • Chlorine vs. Fluorine : Chlorine’s larger atomic size and lipophilicity may enhance target binding in hypoglycemic compounds, while fluorine improves metabolic stability .
  • Carboxylic Acid vs. Carboxamide : The carboxylic acid group at position 3 is critical for AMPK activation, whereas the carboxamide at position 1 in EX527 enables sirtuin inhibition .

Biological Activity

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS Number: 36684-65-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and neuroprotective effects. The information is synthesized from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO2C_{13}H_{12}ClN_{O_2} with a molecular weight of approximately 249.7 g/mol. It features a chloro-substituted carbazole structure which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H12ClNO2
Molecular Weight249.7 g/mol
Melting Point145-148 °C
SolubilityModerately soluble
LogP4.61

Anticancer Activity

Research indicates that compounds derived from carbazole structures exhibit significant anticancer properties. Specifically, studies have shown that 6-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that a related compound exhibited higher cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Mechanism of Action:
The anticancer activity is believed to be mediated through:

  • Inhibition of Carbonic Anhydrases (CAs): Targeting CA IX and CA XII has been linked to reduced tumor growth and metastasis .
  • Induction of Apoptosis: The compounds promote programmed cell death in cancer cells through various signaling pathways.

Antibacterial Activity

Carbazole derivatives have also shown promising antibacterial effects. A review highlighted that certain carbazole compounds possess significant activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

Neuroprotective Effects

Emerging research suggests that carbazole derivatives may offer neuroprotective benefits. They are hypothesized to exert antioxidant effects and inhibit neuroinflammation, making them potential candidates for treating neurodegenerative diseases .

Case Studies

  • Antitumor Activity in Murine Models:
    A study evaluated the efficacy of a related carbazole compound in murine models of melanoma. Results indicated a marked reduction in tumor size and enhanced survival rates among treated groups compared to controls .
  • Antibacterial Efficacy:
    A series of experiments tested various derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications in the molecular structure significantly enhanced antibacterial potency .

Q & A

Q. What are the recommended spectroscopic and chromatographic techniques for characterizing 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the carbazole backbone and chlorine substitution pattern. High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is advised for purity assessment. Mass spectrometry (MS) should be used to verify molecular weight (e.g., molecular formula C₁₃H₁₂ClNO₂, MW ~249.7 g/mol) . For solubility studies, combine UV-Vis spectroscopy with dynamic light scattering (DLS) to monitor aggregation. Data interpretation must account for solvent effects and potential tautomerism in the carbazole ring .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis typically involves cyclization of substituted indole precursors followed by carboxylation. Key steps include Friedel-Crafts acylation and Buchwald-Hartwig amination. To optimize yields:
  • Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity).
  • Employ microwave-assisted synthesis for time-sensitive steps.
  • Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:
  • Use fume hoods for weighing and reactions due to potential respiratory irritancy.
  • Wear nitrile gloves and safety goggles; avoid skin contact.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Conduct a hazard assessment using Safety Data Sheets (SDS) for derivatives with similar substituents (e.g., chlorinated carbazoles) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed biological activity profiles?

  • Methodological Answer : Combine density functional theory (DFT) calculations to map electron density in the carbazole ring with molecular dynamics (MD) simulations to study protein-ligand interactions. For discrepancies:
  • Validate force fields using experimental crystallographic data.
  • Perform sensitivity analysis on docking parameters (e.g., binding site flexibility).
  • Cross-reference with in vitro assays (e.g., enzyme inhibition) to identify false positives/negatives .

Q. What strategies enhance regioselective functionalization of the carbazole core for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Use directing groups (e.g., carboxylic acid) to control electrophilic substitution patterns.
  • Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for selective halogenation or cross-coupling.
  • Leverage steric effects by introducing bulky substituents at non-target positions .

Q. How can advanced statistical methods address variability in solubility or stability data across experimental replicates?

  • Methodological Answer :
  • Apply multivariate analysis (e.g., Principal Component Analysis, PCA) to identify confounding variables (e.g., pH, ionic strength).
  • Use response surface methodology (RSM) to model non-linear relationships between formulation variables and stability.
  • Validate models with a holdout dataset and report confidence intervals for reproducibility .

Q. What integrated computational-experimental frameworks are effective for optimizing reaction pathways in green chemistry contexts?

  • Methodological Answer :
  • Implement ICReDD’s reaction path search algorithms to predict energy barriers and byproduct formation.
  • Couple with microfluidic flow reactors to validate computationally optimized conditions (e.g., solvent-free or aqueous media).
  • Use life-cycle assessment (LCA) software to quantify environmental impact reductions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Reactant of Route 2
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6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

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